4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide
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Overview
Description
4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Bromination: The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formation of the Oxazole Ring: The oxazole ring is synthesized via the cyclization of an α-haloketone with an amide or nitrile under basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrrole with the oxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki or Heck reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the oxazole ring, in particular, is known to enhance biological activity in various therapeutic agents.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring may facilitate binding to specific sites on proteins, while the bromine atom could participate in halogen bonding, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methylpyrrole-2-carboxamide: Lacks the oxazole ring, which may reduce its biological activity.
1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide: Lacks the bromine atom, potentially affecting its reactivity in substitution reactions.
4-chloro-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological properties.
Uniqueness
The presence of both the bromine atom and the oxazole ring in 4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide makes it unique. The bromine atom enhances its reactivity in substitution reactions, while the oxazole ring can improve its biological activity and binding affinity to molecular targets.
Properties
IUPAC Name |
4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-7-5-14-12(18-7)8(2)15-11(17)10-4-9(13)6-16(10)3/h4-6,8H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTKJKGODQMVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)C2=CC(=CN2C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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